4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid
Overview
Description
4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid (4-CPSPPC) is a compound that has been extensively studied for its potential biological and therapeutic applications. It is a member of the pyrimidinecarboxylic acid family, and is composed of two phenyl rings, a pyrimidine ring, and a sulfanyl group. 4-CPSPPC has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. Furthermore, 4-CPSPPC has been explored for its potential use in drug design and development.
Scientific Research Applications
Antiviral Activity
Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. Among these, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity . This suggests potential antiviral applications for this compound.
Medicinal Chemistry
The sulfonamide moiety has been associated with a wide range of biological activities, including antibiotic properties. While the specific medicinal applications of this compound need further exploration, its structural features make it an interesting candidate for drug development .
Herbicidal Properties
Sulfonamide derivatives have been investigated for their herbicidal potential in agriculture. Although direct evidence for this compound’s herbicidal activity is not mentioned, its structural similarity to other bioactive sulfonamides warrants further investigation .
Computational Analyses
In silico studies could explore the compound’s interactions with biological targets, predict its pharmacokinetic properties, and assess its safety profile. These analyses would guide its potential applications in drug design .
properties
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-2-phenylpyrimidine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S/c18-13-8-4-5-9-14(13)23-16-12(17(21)22)10-19-15(20-16)11-6-2-1-3-7-11/h1-10H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXLIOPCXHGGGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=CC=C3Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182014 | |
Record name | 4-[(2-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
400076-29-1 | |
Record name | 4-[(2-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400076-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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